molecular formula C10H19N B7812373 7,8-Dimethyl-1-azaspiro[4.4]nonane

7,8-Dimethyl-1-azaspiro[4.4]nonane

Cat. No.: B7812373
M. Wt: 153.26 g/mol
InChI Key: JQXLMQXLNVVUDS-UHFFFAOYSA-N
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Description

7,8-Dimethyl-1-azaspiro[4.4]nonane is a spirocyclic compound characterized by a unique structural framework. This compound is notable for its spiro[4.4]nonane core, which consists of a bicyclic system where a nitrogen atom is incorporated into the ring structure. The presence of two methyl groups at the 7 and 8 positions further distinguishes this compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethyl-1-azaspiro[4.4]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of gold(I)-catalyzed cyclization reactions. For instance, the cyclization of 2,2-bis(3-arylprop-2-ynyl)malonic acid has been proposed as an efficient approach to synthesize substituted spiro compounds . The reaction proceeds smoothly under mild conditions, yielding the desired spirocyclic products in high efficiency.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 7,8-Dimethyl-1-azaspiro[4.4]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

7,8-Dimethyl-1-azaspiro[4.4]nonane has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its stability and reactivity make it useful in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which 7,8-Dimethyl-1-azaspiro[44]nonane exerts its effects involves interactions with molecular targets and pathways The nitrogen atom in the spirocyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity

Comparison with Similar Compounds

    1-Azaspiro[4.4]nonane: Lacks the methyl groups at the 7 and 8 positions, making it less sterically hindered.

    2-Oxa-7-azaspiro[3.5]nonane: Contains an oxygen atom in the ring, altering its chemical properties.

    7,8-Dimethyl-1-azoniaspiro[4.4]nonane: Similar structure but with a different functional group.

Uniqueness: 7,8-Dimethyl-1-azaspiro[44]nonane is unique due to the presence of the two methyl groups, which influence its steric and electronic properties

Properties

IUPAC Name

7,8-dimethyl-1-azaspiro[4.4]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-8-6-10(7-9(8)2)4-3-5-11-10/h8-9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXLMQXLNVVUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCCN2)CC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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